molecular formula C8H13N5O2 B1675626 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid CAS No. 125546-04-5

4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

Cat. No. B1675626
M. Wt: 211.22 g/mol
InChI Key: FAAVTENFCLADRE-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY233053 is a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Synthesis of Tetrazole Derivatives : A series of tetrazole derivatives, including compounds structurally related to 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid, were synthesized and characterized. These compounds demonstrated significant antibacterial activity against selected pathogenic strains, indicating their potential as biological agents (Megha, Bodke, & Shanavaz, 2023).

Antimicrobial and Molecular Docking Studies

  • Antimicrobial Activity and Molecular Modeling : Novel oxadiazoles containing the piperidin-1-yl)methyl tetrazole moiety were synthesized. These compounds showed significant antibacterial activity and moderate antifungal activity. Molecular docking studies correlated well with the experimental inhibitory potencies, highlighting their potential in antimicrobial therapies (Vankadari et al., 2013).

Synthesis and Applications in Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : Tetrazole derivatives similar to 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid were explored for the synthesis of MOFs. These compounds are valuable organic ligands for MOF preparation, offering potential applications in various fields such as catalysis, gas storage, and separation technologies (Ardeleanu et al., 2018).

Neurological Disorder Treatments

  • Neurological Disorder Applications : Tetrazolylalkyl piperidine-2-carboxylic acids, structurally related to the queried compound, were prepared as potent and selective NMDA receptor antagonists. These compounds have potential therapeutic value in treating neurological disorders like Alzheimer's disease, demonstrating the importance of such compounds in neuropharmacology (Ornstein et al., 1991).

properties

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925169
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

CAS RN

125546-04-5
Record name LY 233053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 2
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 3
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 4
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 5
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
Reactant of Route 6
4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid

Citations

For This Compound
7
Citations
DD Schoepp, PL Ornstein, JD Leander, D Lodge… - … of Pharmacology and …, 1990 - ASPET
This study reports the activity of a structurally novel excitatory amino acid receptor antagonist, LY233053 [cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid], the first …
Number of citations: 25 jpet.aspetjournals.org
KK Borowicz, M Gasior, Z Kleinrok, SJ Czuczwar - Epilepsia, 1996 - Wiley Online Library
Purpose: The objective of this study was to evaluate an interaction of two competitive N‐methyl‐D‐aspartate (NMDA)‐receptor antagonists, LY 235959 [(‐)‐3R,4aS,6R,8aR‐6‐(…
Number of citations: 28 onlinelibrary.wiley.com
DD Schoepp, AY Gamble, CR Salhoff… - European journal of …, 1990 - Elsevier
We found that N-methyl-D-aspartate (NMDA) was a very potent, systematically active convulsant in the rat in the early period of postnatal development (7–11 days of age). Other …
Number of citations: 75 www.sciencedirect.com
N Nomenclature - ncbi.nlm.nih.gov
Potency orders unreferenced in the table are from Kuner and Schoepfer (1996), Dravid et al.(2007), Erreger et al.(2007), Paoletti and Neyton (2007) and Chen et al.(2008). In addition to …
Number of citations: 0 www.ncbi.nlm.nih.gov
N Matsumura, T Nakaki - European journal of pharmacology, 2014 - Elsevier
The nature of the pharmacodynamic interactions of drugs is influenced by the drugs׳ mechanisms of action. It has been hypothesized that drugs with different mechanisms are likely to …
Number of citations: 24 www.sciencedirect.com
DM Jonker, RA Voskuyl, M Danhof - Epilepsia, 2007 - Wiley Online Library
Purpose: Combination therapy is often used in the treatment of seizures refractory to monotherapy. At the same time, the pharmacodynamic mechanisms that determine the combined …
Number of citations: 71 onlinelibrary.wiley.com
KP Madden, WM Clark, A Kochhar, JA Zivin - Journal of neurosurgery, 1992 - thejns.org
✓ Antagonists of excitatory amino acids appear to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models. The usefulness of such agents in the …
Number of citations: 32 thejns.org

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